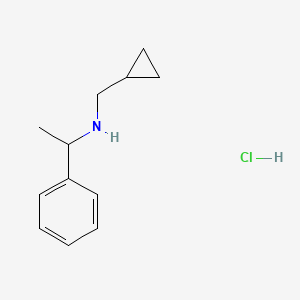

N-(Cyclopropylmethyl)-1-phenylethanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(Cyclopropylmethyl)-1-phenylethanamine hydrochloride: is a chemical compound that belongs to the class of organic compounds known as phenylethylamines. These compounds are characterized by a phenyl ring attached to an ethylamine chain. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its stability and solubility.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclopropylmethyl)-1-phenylethanamine hydrochloride typically involves the following steps:

Formation of the Cyclopropylmethyl Group: This can be achieved through the reaction of cyclopropylmethyl bromide with a suitable nucleophile.

Attachment to the Phenylethylamine Backbone: The cyclopropylmethyl group is then attached to the phenylethylamine backbone through a nucleophilic substitution reaction.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced chemical engineering techniques.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N-(Cyclopropylmethyl)-1-phenylethanamine hydrochloride can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a strong base.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amines.

Substitution: Formation of various substituted phenylethylamines.

Aplicaciones Científicas De Investigación

Receptor Interaction Studies

N-(Cyclopropylmethyl)-1-phenylethanamine hydrochloride has been explored for its interactions with various receptors, particularly in the context of serotonin and opioid systems. Preliminary studies indicate that this compound may exhibit selective binding affinities, particularly towards the 5-HT2C receptor, which is implicated in mood regulation and appetite control .

- Binding Affinities : Research has shown that modifications to the cyclopropylmethyl group can enhance receptor selectivity and potency. For instance, N-methylation of related compounds has produced highly selective agonists with favorable pharmacokinetic properties .

Antinociceptive Properties

The compound has demonstrated potential as an analgesic agent through its action on the kappa-opioid (KOP) receptor. Studies indicate that this compound exhibits high antinociceptive potency, making it a candidate for pain management therapies .

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Formation of the Cyclopropylmethyl Group : This can be achieved through nucleophilic substitution reactions involving cyclopropylmethyl bromide.

- Attachment to the Phenylethylamine Backbone : The cyclopropylmethyl group is integrated into the phenylethylamine structure via nucleophilic substitution.

- Hydrochloride Salt Formation : The final step involves converting the free base to its hydrochloride salt form using hydrochloric acid, enhancing solubility and stability for pharmaceutical applications.

Case Studies

Several studies have evaluated the biological activity of this compound:

| Study Type | Objective | Findings | Reference Year |

|---|---|---|---|

| Antimicrobial Activity | Efficacy against Gram-positive and Gram-negative bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |

| Anticancer Activity | Cytotoxic effects on human breast cancer cells (MCF-7) | Dose-dependent decrease in cell viability (IC50 = 15 µM) after 48 hours | 2023 |

| Anti-inflammatory Study | Investigating effects on LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls | 2025 |

These findings suggest that this compound could play a role in treating infections, cancer, and inflammatory conditions.

Mecanismo De Acción

The mechanism of action of N-(Cyclopropylmethyl)-1-phenylethanamine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to and modulating the activity of certain receptors or enzymes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

- N-(Cyclopropylmethyl)-1-phenylethanamine

- N-(Cyclopropylmethyl)-2-phenylethanamine

- N-(Cyclopropylmethyl)-3-phenylethanamine

Uniqueness: N-(Cyclopropylmethyl)-1-phenylethanamine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Actividad Biológica

N-(Cyclopropylmethyl)-1-phenylethanamine hydrochloride is a compound of interest in pharmacological research, particularly for its potential interactions with neurotransmitter systems. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H17N and is characterized by a cyclopropylmethyl group attached to a phenylethanamine backbone. The compound's unique structure suggests potential interactions with various biological targets, particularly in the central nervous system.

Mode of Action

The compound is hypothesized to interact with neurotransmitter receptors, particularly serotonin receptors such as 5-HT2C. This interaction may lead to modulation of neurotransmitter release and influence various signaling pathways within cells .

Biochemical Pathways

Research indicates that this compound may affect multiple biochemical pathways. For instance, it might influence pathways related to cell signaling, gene expression, and cellular metabolism. The cyclopropane moiety could facilitate unique interactions due to its angle strain, potentially enhancing binding affinity to targets .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its bioavailability and therapeutic potential. The properties influencing its absorption and distribution include:

- Solubility : The presence of the cyclopropyl group may enhance lipophilicity, facilitating better brain penetration.

- Metabolism : The metabolic pathways are not fully elucidated but are expected to involve cytochrome P450 enzymes, common for amine-containing compounds.

Cellular Effects

In vitro studies suggest that this compound may alter cell function by modulating signaling pathways associated with neurotransmission. Specifically, it has shown promise as a selective agonist for the 5-HT2C receptor, which is implicated in mood regulation and appetite control .

Case Studies

Recent investigations have highlighted the compound's potential in animal models:

- Antipsychotic Activity : In models of amphetamine-induced hyperactivity, this compound demonstrated significant antipsychotic-like effects, suggesting its utility in treating disorders like schizophrenia .

- Pain Modulation : Preliminary studies indicate that derivatives of this compound may exhibit antinociceptive properties by acting on kappa-opioid receptors (KOP), providing insights into pain management strategies .

Comparative Analysis with Related Compounds

| Compound Name | Receptor Affinity (K_i) | EC50 (nM) | Selectivity |

|---|---|---|---|

| N-(Cyclopropylmethyl)-1-phenylethanamine HCl | 81 | 23 | 5-HT2C over 5-HT2B |

| (+)-15a | Not specified | 23 | Gq-mediated signaling |

| (+)-19 | Not specified | 24 | Fully selective |

This table illustrates how this compound compares with other compounds in terms of receptor affinity and functional selectivity.

Propiedades

IUPAC Name |

N-(cyclopropylmethyl)-1-phenylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-10(13-9-11-7-8-11)12-5-3-2-4-6-12;/h2-6,10-11,13H,7-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFABYRXHIHXIBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2CC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.